7-Hydroxy-1H-indole-5-carboxylic acid
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Overview
Description
7-Hydroxy-1H-indole-5-carboxylic acid is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-1H-indole-5-carboxylic acid typically involves the modification of the indole ring system. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone under acidic conditions . Another approach is the Leimgruber-Batcho indole synthesis, which uses o-nitrotoluene and ethyl glyoxylate as starting materials .
Industrial Production Methods: Industrial production of indole derivatives often involves large-scale Fischer indole synthesis due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 7-Hydroxy-1H-indole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and nitro compounds are used under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of quinonoid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
7-Hydroxy-1H-indole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its role in cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Hydroxy-1H-indole-5-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors and enzymes, modulating their activity and influencing cellular processes. For example, it may inhibit certain enzymes involved in cancer cell proliferation or activate receptors that regulate immune responses .
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-5-carboxylic acid: Another indole derivative with similar chemical properties.
Indole-3-carboxaldehyde: Known for its antimicrobial and anticancer activities.
Uniqueness: 7-Hydroxy-1H-indole-5-carboxylic acid is unique due to its specific hydroxyl and carboxylic acid functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
Molecular Formula |
C9H7NO3 |
---|---|
Molecular Weight |
177.16 g/mol |
IUPAC Name |
7-hydroxy-1H-indole-5-carboxylic acid |
InChI |
InChI=1S/C9H7NO3/c11-7-4-6(9(12)13)3-5-1-2-10-8(5)7/h1-4,10-11H,(H,12,13) |
InChI Key |
HWRHCNQTKABTDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=C(C=C(C=C21)C(=O)O)O |
Origin of Product |
United States |
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